

Physical and chemical properties of Tripentadecanoin-d5

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Compound of Interest

Compound Name: Tripentadecanoin-d5

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An In-depth Technical Guide to **Tripentadecanoin-d5**

Abstract

Tripentadecanoin-d5 is a deuterated stable isotope-labeled analog of Tripentadecanoin, a triglyceride containing three pentadecanoic acid chains. As a stable isotope-labeled internal standard, it serves as an invaluable tool in mass spectrometry-based quantitative analysis, particularly in metabolomics and lipidomics research. Its use allows for precise quantification of its non-labeled counterpart in complex biological matrices. This guide provides a comprehensive overview of the physical and chemical properties of **Tripentadecanoin-d5**, outlines representative experimental protocols for its synthesis and analysis, and explores its relevance in biomedical research, including its role in studying neurodegenerative diseases.

Chemical and Physical Properties

Tripentadecanoin-d5 is distinguished from its parent compound by the substitution of five hydrogen atoms with deuterium on the glycerol backbone. This isotopic labeling results in a higher molecular weight, which is crucial for its use as an internal standard in mass spectrometry, while maintaining nearly identical chemical and physical properties to the endogenous molecule.

Chemical Identifiers

The following table summarizes the key chemical identifiers for **Tripentadecanoin-d5** and its non-deuterated form, Tripentadecanoin.

Identifier	Tripentadecanoin-d5	Tripentadecanoin
Synonyms	TG(15:0/15:0/15:0)-d5, Glyceryl-d5 Tripentadecanoate, 1,2,3- Tripentadecanoyl glycerol-d5	Glyceryl tripentadecanoate, TG(15:0/15:0/15:0)
CAS Number	1219804-57-5[1][2][3]	7370-46-9[4][5]
Molecular Formula	C ₄₈ H ₈₇ D ₅ O ₆	C ₄₈ H ₉₂ O ₆
IUPAC Name	[1,1,2,3,3-pentadeuterio-2,3-di(pentadecanoyloxy)propyl] pentadecanoate	(2,3-di(pentadecanoyloxy)propyl) pentadecanoate

Physical and Chemical Data

Quantitative physical and chemical properties are essential for experimental design, including solvent selection and storage conditions.

Property	Value (Tripentadecanoin-d5)	Value (Tripentadecanoin)	Reference
Molecular Weight	770.27 g/mol	765.24 g/mol	
Exact Mass	769.7208 Da	764.6890 Da	
Physical State	Solid	Solid	
Melting Point	Not available	55 °C	
Boiling Point	Not available	732.1 °C at 760 mmHg	
Density	Not available	0.92 g/cm ³	
Storage Conditions	-20°C	-20°C	

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline representative protocols for the synthesis and analysis of **Tripentadecanoin-d5**.

Synthesis of Tripentadecanoin-d5: A Representative Protocol

The synthesis of **Tripentadecanoin-d5** is typically achieved through the esterification of commercially available glycerol-d5 with pentadecanoic acid. The following is a generalized protocol representative of this chemical synthesis.

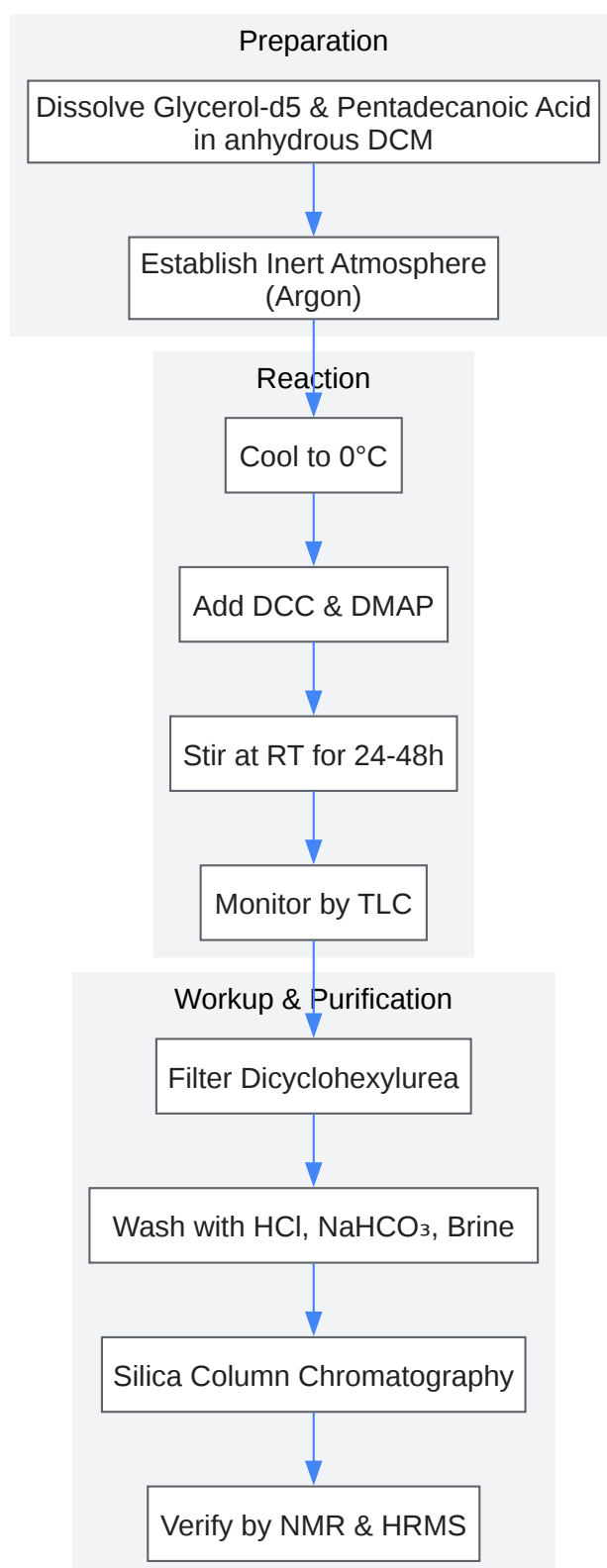
Materials:

- Glycerol-d5 (1,1,2,3,3-d5)
- Pentadecanoic acid ($\geq 98\%$ purity)
- Dicyclohexylcarbodiimide (DCC) as a coupling agent
- 4-Dimethylaminopyridine (DMAP) as a catalyst
- Dichloromethane (DCM), anhydrous, as the solvent
- Hexane and Ethyl Acetate for chromatography
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert argon atmosphere, dissolve glycerol-d5 and 3.5 equivalents of pentadecanoic acid in anhydrous dichloromethane.
- **Reagent Addition:** Cool the solution in an ice bath (0°C). Add 3.5 equivalents of DCC and 0.1 equivalents of DMAP to the solution with stirring.

- Reaction: Allow the mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield pure **Tripentadecanoin-d5**.
- Verification: Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).



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Fig 1. Generalized workflow for the synthesis of **Tripentadecanoin-d5**.

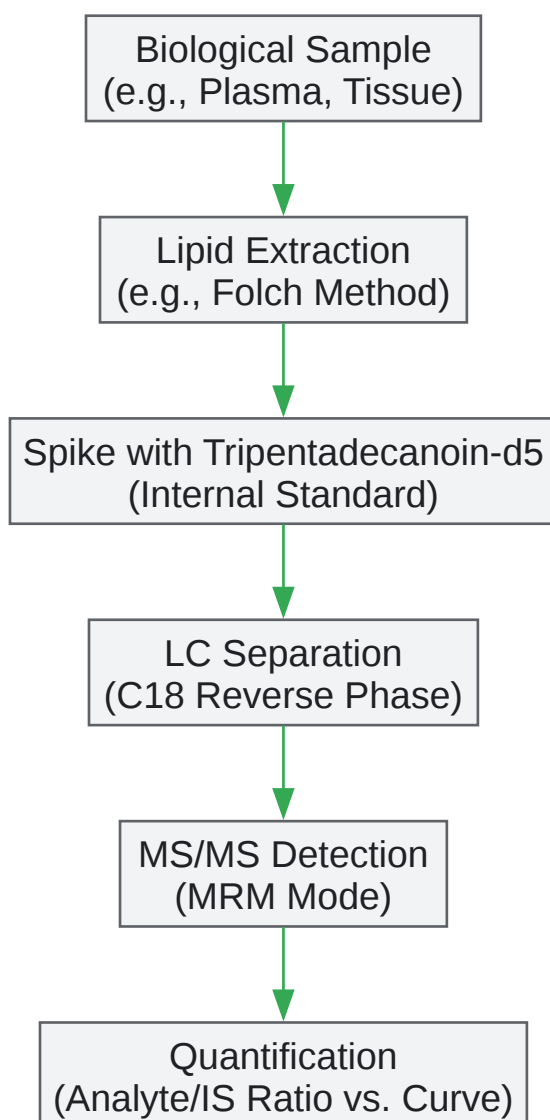
Quantitative Analysis Using LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of lipids like Tripentadecanoin in biological samples.

Tripentadecanoin-d5 is used as an internal standard to correct for matrix effects and variations during sample preparation and analysis.

Protocol Outline:

- **Sample Preparation:** Homogenize the biological sample (e.g., plasma, tissue).
- **Lipid Extraction:** Perform a lipid extraction using a solvent system such as Folch (chloroform:methanol) or Bligh-Dyer (chloroform:methanol:water).
- **Internal Standard Spiking:** Add a known amount of **Tripentadecanoin-d5** to the sample extract.
- **LC Separation:** Inject the sample onto a reverse-phase C18 column. Use a gradient elution with solvents like water with formic acid and acetonitrile/isopropanol to separate the lipids.
- **MS/MS Detection:** Analyze the eluent using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Tripentadecanoin and the **Tripentadecanoin-d5** internal standard.
- **Quantification:** Calculate the concentration of endogenous Tripentadecanoin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.



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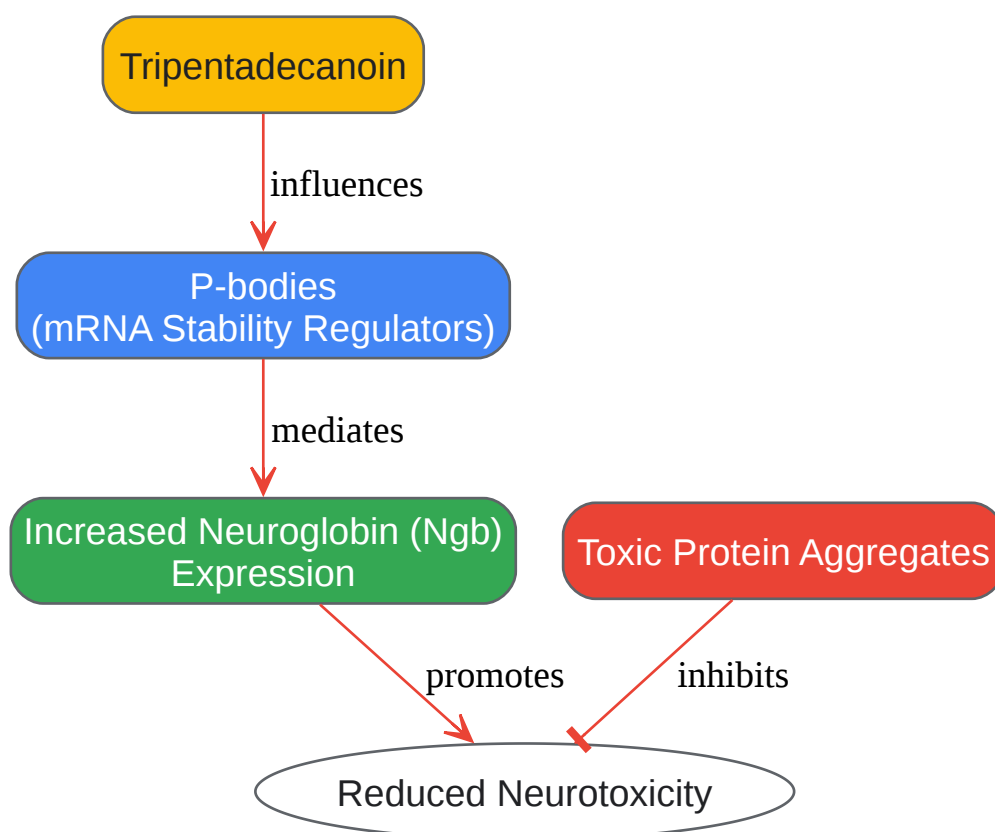
Fig 2. Workflow for quantitative analysis using LC-MS/MS.

Biological Activity and Signaling Pathways

While **Tripentadecanoin-d5** is primarily used as an analytical standard, the biological activities of its non-deuterated form, Tripentadecanoin, are of significant interest to researchers. Recent studies have highlighted its potential neuroprotective effects.

Research has shown that Tripentadecanoin can reduce the toxicity of protein aggregates, which are hallmarks of neurodegenerative conditions like Alzheimer's and Parkinson's disease. The proposed mechanism involves the induction of neuroglobin (Ngb), a protein known to

protect neurons from damage. This induction appears to be mediated by P-bodies, which are cellular granules that regulate mRNA stability. By increasing the expression of neuroglobin, Tripentadecanoin helps mitigate the harmful effects of toxic protein oligomers. This activity makes Tripentadecanoin a promising molecule for further investigation in the context of cellular aging and neurodegeneration.



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Fig 3. Proposed neuroprotective signaling pathway of Tripentadecanoin.

Applications in Research and Drug Development

The primary application of **Tripentadecanoin-d5** is as an internal standard for the accurate quantification of Tripentadecanoin. This is critical in several research areas:

- Metabolomics: To study the role of odd-chain fatty acids and their metabolism in health and disease.
- Nutritional Science: To trace the absorption and metabolism of dietary fats.

- **Pharmacokinetic Studies:** To determine the pharmacokinetic properties of drugs that may influence lipid metabolism.
- **Neuroscience:** To quantify endogenous levels of Tripentadecanoin in studies investigating its neuroprotective effects.

The non-deuterated form, pentadecanoic acid (C15:0), has shown broad anti-inflammatory and antiproliferative activities in various human cell-based disease models, suggesting its potential as an emerging essential fatty acid. Tripentadecanoin, as a triglyceride of this fatty acid, is a key molecule in these investigations.

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